molecular formula C6H7O6PS B8607100 3-Phosphonobenzenesulfonic acid CAS No. 126180-64-1

3-Phosphonobenzenesulfonic acid

Cat. No. B8607100
M. Wt: 238.16 g/mol
InChI Key: LEMVIJSLQFNZOM-UHFFFAOYSA-N
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Patent
US07973109B2

Procedure details

Phenyl phosphonic acid (40.0 g, 0.25 mol) was taken in a 200 mL round-bottom flask, a 60% of fuming sulfuric acid (77.3 g, 0.58 mol) was added and stirred under heating at 80° C. for one day under a nitrogen gas stream. Then, after cooling the reaction mixture in an iced bath, water (86.0 g) was added to form a 12N sulfuric acid solution (32 wt %) of 3-sulfophenyl phosphonic acid. This stock solution was portioned into a predetermined small amount and used for the synthesis of the zirconium phosphonate copolymer.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
77.3 g
Type
reactant
Reaction Step Two
Name
Quantity
86 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([P:7](=[O:10])([OH:9])[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:11](=[O:15])(=[O:14])([OH:13])[OH:12]>O>[S:11](=[O:13])(=[O:12])([OH:15])[OH:14].[S:11]([C:3]1[CH:2]=[C:1]([P:7](=[O:9])([OH:8])[OH:10])[CH:6]=[CH:5][CH:4]=1)([OH:14])(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(O)(O)=O
Step Two
Name
Quantity
77.3 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
86 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, after cooling the reaction mixture in an iced bath

Outcomes

Product
Name
Type
product
Smiles
S(O)(O)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
S(=O)(=O)(O)C=1C=C(C=CC1)P(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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